

# Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation

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## Compound of Interest

Compound Name: 2-Chloro-4'-fluorobenzophenone

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## Introduction

The Friedel-Crafts acylation is a fundamental and robust method in organic synthesis for the formation of carbon-carbon bonds, specifically for attaching an acyl group to an aromatic ring. [1] This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of aryl ketones. [1][2] Benzophenones, a class of diaryl ketones, are significant structural motifs found in numerous biologically active compounds, photoinitiators, and UV-stabilizers. [1] This application note provides a detailed experimental protocol for the synthesis of benzophenone and its derivatives, a summary of key quantitative data, and illustrations of the experimental workflow and reaction mechanism.

## General Principles & Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. [1] The reaction typically involves the following key steps:

- **Generation of the Electrophile:** A strong Lewis acid catalyst, most commonly aluminum chloride ( $\text{AlCl}_3$ ), activates the acylating agent (e.g., benzoyl chloride). This interaction leads to the formation of a highly electrophilic and resonance-stabilized acylium ion. [1][3]
- **Electrophilic Attack:** The  $\pi$ -electron system of the aromatic ring (e.g., benzene) attacks the acylium ion, forming a non-aromatic carbocation intermediate known as an arenium ion or

sigma complex.<sup>[1]</sup>

- Rearomatization: A base, typically the  $[\text{AlCl}_4]^-$  complex formed in the first step, removes a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.<sup>[1]</sup>

A significant advantage of the Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents polysubstitution.<sup>[1]</sup> Furthermore, the acylium ion is stable and does not undergo rearrangement.

## Data Presentation: Reaction Conditions and Yields

The following table summarizes various reaction conditions for the synthesis of benzophenone and its derivatives, providing a comparative overview of different substrates, catalysts, and their corresponding yields.

Aromatic Substrate	Acylating Agent	Catalyst (molar eq.)	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)	Reference
Benzene	Benzoyl Chloride	AlCl <sub>3</sub> (1.1)	Dichloromethane	0 to RT	2	Benzophenone	~90	[2]
Toluene	Benzoyl Chloride	AlCl <sub>3</sub>	Dichloromethane	RT	4	4-Methylbenzophenone	70.6	[2]
Bromobenzene	Benzoyl Chloride	AlCl <sub>3</sub> (1.58)	None	Heated (Boiling Water Bath)	0.33	4-Bromobenzophenone	Not Specified	[4]
Anisole	m-Toluyloyl Chloride	AlCl <sub>3</sub>	Not Specified	Not Specified	Not Specified	4-Methoxy-3'-methylbenzophenone	Not Specified	[5]
Benzene	Benzoyl Chloride	FeCl <sub>3</sub>	None	Not Specified	Not Specified	Benzophenone	Moderate	[6]
Benzene	Benzoyl Chloride	ZnCl <sub>2</sub>	None	High Temperature	Not Specified	Benzophenone	Moderate to Low	[6]

## Experimental Protocol: Synthesis of Benzophenone

This protocol details a general procedure for the synthesis of benzophenone from benzene and benzoyl chloride using aluminum chloride as the catalyst.

Materials and Equipment:

- Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
- Ice bath
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for extraction and filtration
- Benzene (anhydrous)
- Benzoyl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Crushed ice
- Concentrated Hydrochloric Acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethanol or petroleum ether for recrystallization

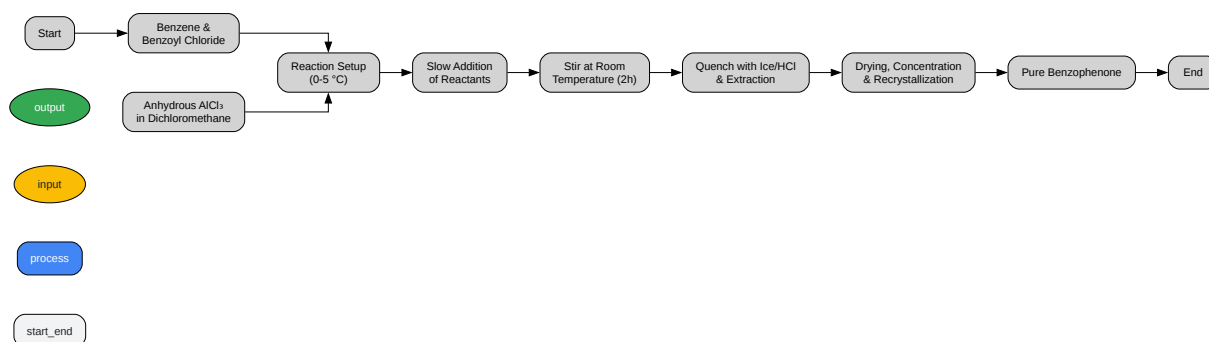
#### Procedure:

- Reaction Setup:
  - Set up a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Attach a reflux condenser fitted with a drying tube (e.g., filled with  $\text{CaCl}_2$ ) to the flask to protect the reaction from atmospheric moisture.[\[7\]](#)

- Place the flask in an ice bath to maintain a low temperature during the initial phase of the reaction.
- Addition of Reactants:
  - To the flask, add anhydrous aluminum chloride (1.1 equivalents).
  - Suspend the  $\text{AlCl}_3$  in anhydrous dichloromethane.[\[2\]](#)
  - In the dropping funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
  - Slowly add the benzoyl chloride solution to the stirred suspension of  $\text{AlCl}_3$ , maintaining the temperature between 0-5 °C.[\[2\]](#)
  - After the addition of benzoyl chloride is complete, add benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel.[\[2\]](#)
- Reaction:
  - Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
  - Stir the mixture for 2 hours.[\[2\]](#) The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - After the reaction is complete, carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[\[2\]](#)
  - Transfer the mixture to a separatory funnel.
  - Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[\[2\]](#)
  - Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[\[2\]](#)

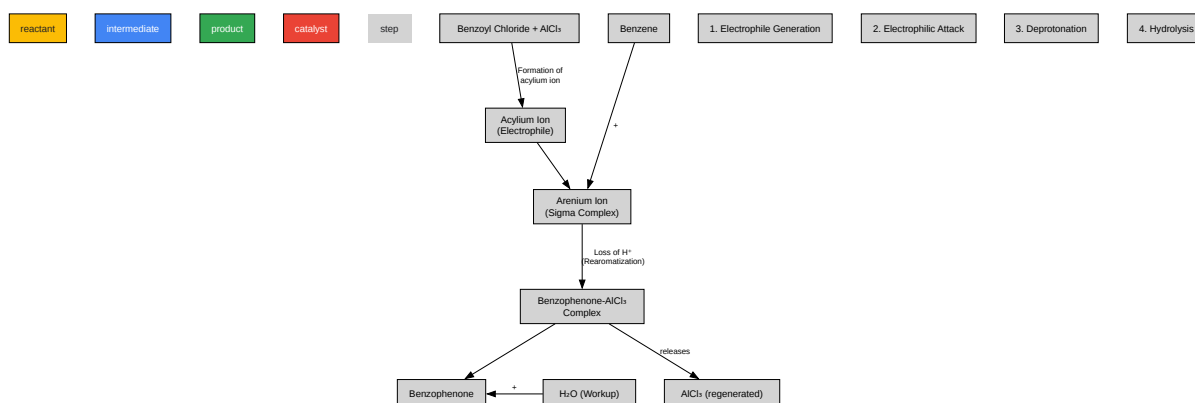
- Purification:
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[2]
  - The crude product can be purified by recrystallization from a suitable solvent such as ethanol or petroleum ether, or by column chromatography on silica gel.[2][8]
- Characterization:
  - The identity and purity of the synthesized benzophenone can be confirmed by measuring its melting point and by spectroscopic analysis ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry).[2]

## Mandatory Visualizations



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Caption: Experimental workflow for the synthesis of benzophenone.

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Caption: Mechanism of Friedel-Crafts acylation.

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